N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a chlorinating agent to introduce the chloro group at the 6-position.
Acylation: The benzothiazole core is then acylated with an appropriate acyl chloride to introduce the acetamide group.
Coupling with Naphthalene and Pyridine Derivatives: The final steps involve coupling the intermediate with naphthalene and pyridine derivatives under specific conditions, such as using a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas for chlorination, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Naphthalene Derivatives: Compounds with naphthalene rings and various functional groups.
Pyridine Derivatives: Compounds containing pyridine rings with different substituents.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific combination of benzothiazole, naphthalene, and pyridine moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIIGMCJPVHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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